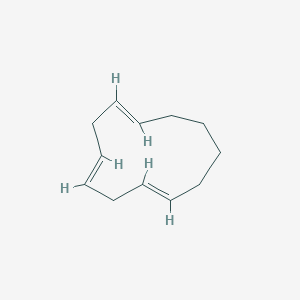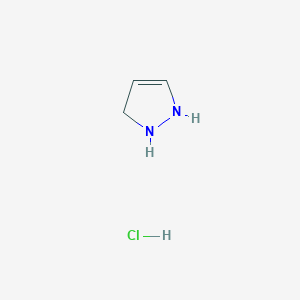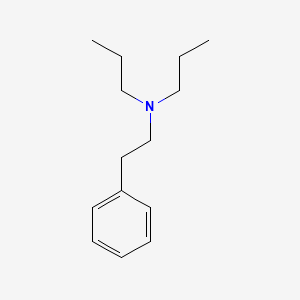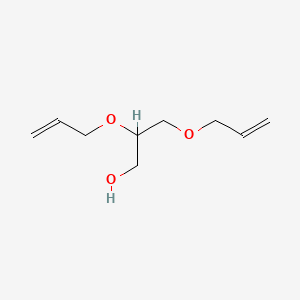
1-Propanol, 2,3-bis(2-propenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 2,3-bis(2-propenyloxy)- is an organic compound with the molecular formula C9H16O3. This compound is characterized by the presence of two allyloxy groups attached to a propanol backbone. It is a versatile chemical used in various fields due to its unique structural properties.
Preparation Methods
The synthesis of 1-Propanol, 2,3-bis(2-propenyloxy)- involves the reaction of 1,3-dihydroxypropane with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Propanol, 2,3-bis(2-propenyloxy)- undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
1-Propanol, 2,3-bis(2-propenyloxy)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Propanol, 2,3-bis(2-propenyloxy)- involves its ability to undergo various chemical transformations. The allyloxy groups can participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials. Additionally, the compound can act as a ligand in coordination chemistry, forming complexes with metal ions that have catalytic or biological activity .
Comparison with Similar Compounds
1-Propanol, 2,3-bis(2-propenyloxy)- can be compared with similar compounds such as:
2-Propanol, 1-(2-propenyloxy)-: This compound has a similar structure but with only one allyloxy group, making it less reactive in polymerization reactions.
1,3-Bis(allyloxy)-2-propanol: This compound has a similar backbone but with different substitution patterns, leading to variations in reactivity and applications.
2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]-: This compound has additional functional groups that can participate in more complex chemical reactions.
The uniqueness of 1-Propanol, 2,3-bis(2-propenyloxy)- lies in its dual allyloxy groups, which provide enhanced reactivity and versatility in various applications.
Properties
CAS No. |
29595-46-8 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2,3-bis(prop-2-enoxy)propan-1-ol |
InChI |
InChI=1S/C9H16O3/c1-3-5-11-8-9(7-10)12-6-4-2/h3-4,9-10H,1-2,5-8H2 |
InChI Key |
BWDHJINUKACSDS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(CO)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


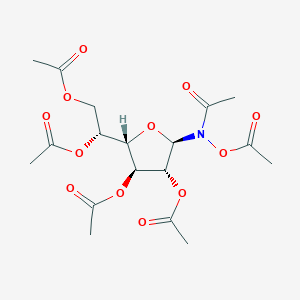
![[7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium](/img/structure/B13790819.png)
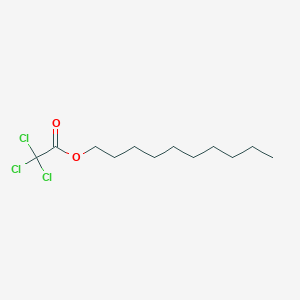
![2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride](/img/structure/B13790833.png)
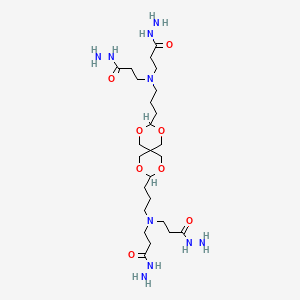
![ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13790842.png)
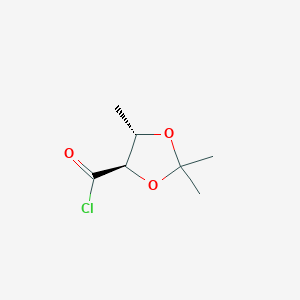
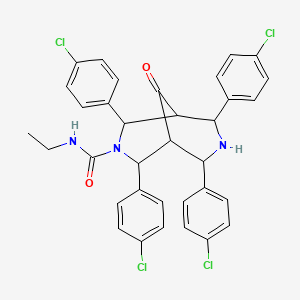
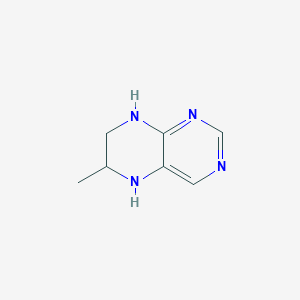

![N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide](/img/structure/B13790867.png)
